1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
YM-46303 is an mAChR antagonist which exhibits the highest affinities for M1 and M3 receptors, and selectivity for M3 over M2 receptor.
Brand Name:
Vulcanchem
CAS No.:
171722-81-9
VCID:
VC0007026
InChI:
InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H
SMILES:
C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
Molecular Formula:
C₂₀H₂₃ClN₂O₂
Molecular Weight:
358.9 g/mol
1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
CAS No.: 171722-81-9
Inhibitors
VCID: VC0007026
Molecular Formula: C₂₀H₂₃ClN₂O₂
Molecular Weight: 358.9 g/mol
CAS No. | 171722-81-9 |
---|---|
Product Name | 1-Azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride |
Molecular Formula | C₂₀H₂₃ClN₂O₂ |
Molecular Weight | 358.9 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H |
Standard InChIKey | ZUBLNWRGQSNWGQ-UHFFFAOYSA-N |
SMILES | C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl |
Canonical SMILES | C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl |
Description | YM-46303 is an mAChR antagonist which exhibits the highest affinities for M1 and M3 receptors, and selectivity for M3 over M2 receptor. |
Reference | [1]. Naito R, et al. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[2]. Nagashima S, et al. Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists. Bioorg Med Chem. 2014 Jul 1;22(13):3478-87. |
PubChem Compound | 9798899 |
Last Modified | Nov 11 2021 |
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